4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a piperazine moiety, are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
For example, some piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been associated with a variety of effects, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine receptors, particularly the dopamine D4 receptor, where it acts as a selective antagonist . Additionally, it exhibits binding affinity for serotonin receptors, making it a potential candidate for studying neurotransmitter pathways . The nature of these interactions involves the compound binding to the receptor sites, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in targeted cells .
Molecular Mechanism
At the molecular level, 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to dopamine and serotonin receptors, inhibiting their activity and altering neurotransmitter signaling pathways . Additionally, it has been shown to inhibit certain enzymes involved in cellular metabolism, further contributing to its biochemical effects . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target receptors and enzymes, resulting in persistent changes in cellular function . These findings highlight the potential for long-term therapeutic applications of the compound.
Dosage Effects in Animal Models
In animal models, the effects of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one vary with different dosages. Low doses of the compound have been shown to produce therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects on cellular and physiological functions .
Metabolic Pathways
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active and inactive metabolites . These metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in the biotransformation of the compound . The effects on metabolic flux and metabolite levels are significant, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, involving transporter proteins such as P-glycoprotein . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its binding affinity and transport mechanisms .
Subcellular Localization
The subcellular localization of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one is critical for its activity and function. The compound is directed to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it exerts its biochemical effects . The subcellular localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the chromenone structure. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
- 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
What sets 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one apart is its unique combination of a piperazine ring with a chromenone structure, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-15-10-19-16(11-22(27)28-21(19)13-20(15)26)14-24-6-8-25(9-7-24)18-5-3-4-17(23)12-18/h3-5,10-13,26H,2,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIABOAPIVZMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.